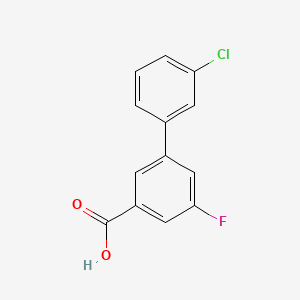

3-(3-Chlorophenyl)-5-fluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chlorophenyl compounds are generally colorless or white solids that exhibit significant solubility in water . They are often used as reagents in various chemical reactions .

Synthesis Analysis

The synthesis of similar compounds often involves oxidative cross-coupling, chlorination, and hydrosilylation . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis

The molecular structure of similar compounds often involves a benzene ring with a chlorine atom attached . The exact structure of “3-(3-Chlorophenyl)-5-fluorobenzoic acid” would likely involve a benzene ring with both chlorine and fluorine atoms attached, but specific details could not be found.Chemical Reactions Analysis

3-Chlorophenyl compounds are often involved in 1,4-conjugate addition reactions, Suzuki-Miyaura reactions, and cross-coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve a molecular weight around 170.593 Da and a density of 1.3±0.1 g/cm^3 .Scientific Research Applications

Synthesis and Organic Material Applications

Enhancing Organic Solar Cell Efficiency

Another groundbreaking application is found in the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) using halobenzoic acids, including analogs like 4-fluorobenzoic acid. This modification significantly improves the conductivity of PEDOT:PSS, enabling the creation of high-efficiency ITO-free organic solar cells. The modification leads to a conformational change in the PEDOT chains, highlighting the potential of halobenzoic acids in advancing organic electronics (L. Tan et al., 2016).

Photochemistry and Spectroscopy

The study of 2-Chloro-6-Fluorobenzoic Acid, a compound with similarities to 3-(3-chlorophenyl)-5-fluorobenzoic acid, through low-temperature solid-state FTIR spectroscopy reveals its complex conformer behavior and photochemical properties. This research provides insights into the structural dynamics and photochemical reactions of halogenated benzoic acids, which are essential for developing new photo-responsive materials (N. Kuş, 2017).

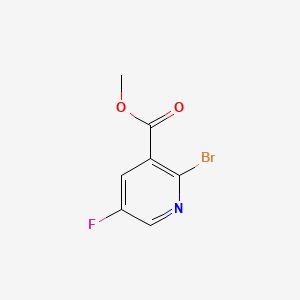

Synthesis of Methyl 2-amino-5-fluorobenzoate

Efforts to synthesize methyl 2-amino-5-fluorobenzoate, using 3-fluorobenzoic acid as a precursor, demonstrate the critical role of halogenated benzoic acids in the synthesis of complex organic molecules. This synthesis route highlights the adaptability and effectiveness of halogenated benzoic acids in creating compounds with potential applications in pharmaceuticals and agrochemicals (Yin Jian-zhong, 2010).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(3-chlorophenyl)-5-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIJGIQUYRAPGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80689554 |

Source

|

| Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80689554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261929-09-2 |

Source

|

| Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80689554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]hept-5-enyl]methanol;hydrochloride](/img/structure/B595230.png)

![8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B595233.png)

![6-Nitro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B595248.png)